Cas no 80638-40-0 (1,3-Propanediamine, N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-)

1,3-Propanediamine, N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]- structure
80638-40-0 structure
Product Name:1,3-Propanediamine, N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-
CAS No:80638-40-0
MF:C18H37N3
MW:295.506484746933
CID:705300
PubChem ID:71421162
Update Time:2025-04-19

1,3-Propanediamine, N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-
    • N'-cyclohexyl-N-[3-(cyclohexylamino)propyl]propane-1,3-diamine
    • N~1~-Cyclohexyl-N~3~-[3-(cyclohexylamino)propyl]propane-1,3-diamine
    • 80638-40-0
    • DTXSID60840328
    • Inchi: 1S/C18H37N3/c1-3-9-17(10-4-1)20-15-7-13-19-14-8-16-21-18-11-5-2-6-12-18/h17-21H,1-16H2
    • InChI Key: HIOFZSRVLSMAQT-UHFFFAOYSA-N
    • SMILES: N(CCCNCCCNC1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 295.298748193g/mol
  • Monoisotopic Mass: 295.298748193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 36.1Ų
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